![molecular formula C17H15F2N3O B2383317 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-18-1](/img/structure/B2383317.png)
3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
“3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a chemical compound with the molecular formula C17H15F2N3O . It has an average mass of 315.317 Da and a mono-isotopic mass of 315.118317 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with two fluorine atoms at the 3 and 4 positions of the benzene ring. Attached to the benzamide is an ethyl group linked to an imidazo[1,2-a]pyridine ring with a methyl group at the 8 position .Scientific Research Applications
- 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide , a derivative of this compound, has demonstrated antimicrobial activity against Staphylococcus aureus at specific concentrations .
- Preliminary screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone .
- Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .
- The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic) .
Antimicrobial Properties
Anti-fibrosis Activity
Fluorescent Probes for Metal Ions
Drug Development
Chemical Synthesis and Catalysis
Mechanism of Action
Target of Action
The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting tissue homeostasis .
Mode of Action
The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor and activates it, leading to a series of biochemical reactions that help resolve inflammation .
Result of Action
The activation of the DRV1 receptor by this compound leads to pro-resolving functions . This means it helps to resolve inflammation, promoting the return of the inflamed tissue to homeostasis .
properties
IUPAC Name |
3,4-difluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-11-3-2-8-22-10-13(21-16(11)22)6-7-20-17(23)12-4-5-14(18)15(19)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCUECFVTLQUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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